NanoKid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

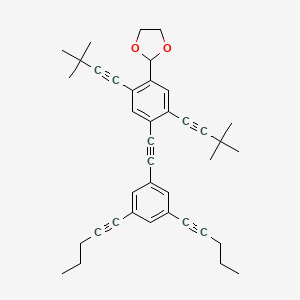

NanoKid is a member of the NanoPutian family, a series of organic molecules whose structural formulae resemble human forms. These molecules were designed and synthesized by James Tour’s research group in 2003 as part of a sequence on chemical education for young students . This compound consists of two benzene rings connected via a few carbon atoms as the body, four acetylene units each carrying an alkyl group at their ends representing the hands and legs, and a 1,3-dioxolane ring as the head .

Méthodes De Préparation

The synthesis of NanoKid involves several steps, primarily relying on Sonogashira coupling and other synthetic techniques . The first step involves the addition of ethylene glycol and trimethylsilyl chloride in dichloromethane solvent . The upper and lower parts of the molecule are created separately and then joined using palladium and copper compounds . By replacing the 1,3-dioxolane group with an appropriate ring structure, various other types of NanoPutians can be synthesized .

Analyse Des Réactions Chimiques

NanoKid undergoes various chemical reactions, including methanolysis of the cyclic acetal function . The acetal head of this compound is converted to a deuterated dimethyl acetal moiety in methanol-d4 . Common reagents and conditions used in these reactions include methanol and pyridinium salts . The major product formed from this reaction is a deuterated dimethyl acetal moiety .

Applications De Recherche Scientifique

NanoKid has been used primarily in educational outreach programs to teach children about chemistry, physics, biology, and materials science at the molecular level . The NanoKids program aims to significantly increase students’ comprehension of these subjects and demonstrate that art and science can combine to facilitate learning for students with diverse learning styles and interests . This compound and NanoAthlete have shown greater activity against solar light, making them favorable candidates for use in photovoltaic cells .

Mécanisme D'action

The mechanism of action of NanoKid involves its structural features and the reactions it undergoes. For example, the methanolysis of the cyclic acetal function of this compound is catalyzed by NanoGoblin, resulting in the conversion of the acetal head to a deuterated dimethyl acetal moiety . This reaction involves the coordination of the peripheral cyano groups with metals through sigma-bonding, facilitated by the negative charge transfer from the cyclopentadienide ring to the cyano group .

Comparaison Avec Des Composés Similaires

NanoKid is part of the NanoPutian family, which includes other anthropomorphic molecules such as NanoAthlete, NanoPilgrim, and NanoGreenBeret . These compounds share a similar lower body structure but differ in the head and upper body structures . This compound and NanoAthlete, for example, have shown greater activity against solar light compared to other NanoPutians, making them more favorable for photovoltaic applications . The unique structural features of this compound, such as the 1,3-dioxolane ring as the head, distinguish it from other similar compounds .

Propriétés

Numéro CAS |

618904-86-2 |

|---|---|

Formule moléculaire |

C39H42O2 |

Poids moléculaire |

542.7 g/mol |

Nom IUPAC |

2-[4-[2-[3,5-bis(pent-1-ynyl)phenyl]ethynyl]-2,5-bis(3,3-dimethylbut-1-ynyl)phenyl]-1,3-dioxolane |

InChI |

InChI=1S/C39H42O2/c1-9-11-13-15-30-25-31(16-14-12-10-2)27-32(26-30)17-18-33-28-35(20-22-39(6,7)8)36(37-40-23-24-41-37)29-34(33)19-21-38(3,4)5/h25-29,37H,9-12,23-24H2,1-8H3 |

Clé InChI |

LEXBNEYPTZBYBE-UHFFFAOYSA-N |

SMILES canonique |

CCCC#CC1=CC(=CC(=C1)C#CC2=CC(=C(C=C2C#CC(C)(C)C)C3OCCO3)C#CC(C)(C)C)C#CCCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.